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Compound of Interest

Compound Name: 3-Cyanobenzaldehyde

Cat. No.: B1676564

This guide provides an in-depth overview of the spectroscopic data for 3-Cyanobenzaldehyde
(m-formylbenzonitrile), a key intermediate in the synthesis of various pharmaceuticals and
specialty chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their
acquisition. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 3-Cyanobenzaldehyde, typically recorded in a deuterated solvent such as chloroform
(CDCIs).

1H NMR Data

The 'H NMR spectrum reveals the electronic environment of the hydrogen atoms in the
molecule.
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Chemical Shift (3,

Proton Assignment Multiplicity Integration
ppm)

H-C=0 (Aldehyde) ~10.1 Singlet 1H

Aromatic H ~8.15 Singlet 1H

Aromatic H ~8.10 Doublet 1H

Aromatic H ~7.90 Doublet 1H

Aromatic H ~7.65 Triplet 1H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the magnetic field strength of the NMR instrument.[1][2][3]

*C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.[4][5]

[6]

Carbon Assignment Chemical Shift (o, ppm)
C=0 (Aldehyde) ~190.5
Aromatic C ~138.0
Aromatic C ~137.5
Aromatic C ~134.0
Aromatic C ~130.5
Aromatic C ~130.0
Aromatic C ~117.5
C=N (Nitrile) ~114.0
Aromatic C ~113.0

Experimental Protocol for NMR Spectroscopy
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The following is a general procedure for obtaining NMR spectra of 3-Cyanobenzaldehyde.

e Sample Preparation:

Weigh approximately 40-50 mg of solid 3-Cyanobenzaldehyde into a clean, dry vial.[7]

Add approximately 1.5 mL of deuterated chloroform (CDCIs) to the vial using a clean
Pasteur pipette.[7]

Ensure the solid is completely dissolved to form a homogeneous solution.[7]

Transfer the solution into a clean NMR tube to a depth of about one-third to one-half of the
tube's volume.[7]

Cap the NMR tube securely.[7]

o Data Acquisition:

[¢]

The NMR spectra are typically acquired on a 400 MHz or 500 MHz Bruker instrument.[8]
[°]

For *H NMR, the chemical shifts are referenced to the residual solvent peak of CDCIs at
7.26 ppm.[8]

For 13C NMR, the chemical shifts are referenced to the CDCls solvent peak at 77.0 ppm.
[10]

Standard pulse sequences are used for both *H and 3C NMR acquisition. For quantitative
13C NMR, an inverse-gated decoupling experiment may be used.[11]
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Workflow for NMR Spectroscopic Analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data

The table below lists the characteristic absorption bands for 3-Cyanobenzaldehyde.[12][13]

Wavenumber (cm~1) Functional Group Vibration Mode
~2230 Nitrile (C=N) Stretching
~1705 Aldehyde (C=0) Stretching
~2850, ~2750 Aldehyde (C-H) Stretching
~3100-3000 Aromatic (C-H) Stretching
~1600, ~1480 Aromatic (C=C) Stretching

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid

samples without extensive preparation.[14]
¢ Instrument Preparation:
o Ensure the ATR crystal surface of the FTIR spectrometer is clean.

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.

e Sample Analysis:
o Place a small amount of solid 3-Cyanobenzaldehyde directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.[14]
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o Acquire the IR spectrum of the sample.
¢ Cleaning:

o After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g.,
isopropanol or acetone) and a soft tissue.
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!
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Workflow for ATR-IR Spectroscopy.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is used to determine the molecular weight and
elemental composition of a compound.

Mass Spectrometry Data

The mass spectrum of 3-Cyanobenzaldehyde is typically obtained using Electron Impact (El)
ionization.[15][16] The molecular weight of 3-Cyanobenzaldehyde is 131.13 g/mol .[15][17][18]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
131 ~100 [M]* (Molecular lon)
130 ~95 [M-H]*

103 ~50 [M-COJ*

102 ~30 [M-H-COJ*

76 ~25 [CeHa]*

51 ~15 [CaHs]*

Note: The relative intensities are approximate and can vary between instruments.[13][15]

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for obtaining an EI mass spectrum.
e Sample Introduction:

o A small amount of the sample is introduced into the ion source of the mass spectrometer.
For a solid like 3-Cyanobenzaldehyde, this can be done using a direct insertion probe.
[19]

o The sample is volatilized by heating it in a vacuum.[20]

e lonization:
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o The gaseous sample molecules are bombarded with a high-energy beam of electrons
(typically 70 eV).[16][21]

o This bombardment ejects an electron from the molecule, forming a radical cation known
as the molecular ion ([M]*).[21][22]

» lon Analysis and Detection:

o The newly formed ions are accelerated by an electric field.[20][22]

o The ions then travel through a mass analyzer (e.g., a quadrupole or magnetic sector),
which separates them based on their mass-to-charge (m/z) ratio.[20][22]

o A detector records the abundance of each ion at a specific m/z value, generating the mass
spectrum.[20][22]
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Workflow for Electron Impact Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Cyanobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676564#spectroscopic-data-for-3-
cyanobenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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